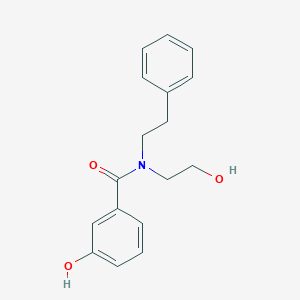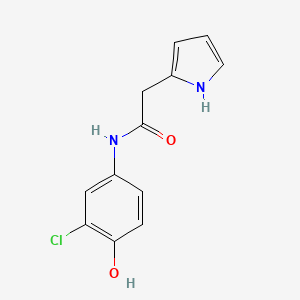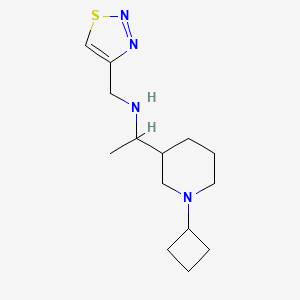
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it was found to increase the oxidation of fatty acids and improve insulin sensitivity. However, it has also gained attention for its potential use as a performance-enhancing drug in sports, leading to its ban by the World Anti-Doping Agency.
作用機序
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide acts as a selective PPARδ agonist, which activates the transcription of genes involved in lipid metabolism and energy expenditure. It binds to the ligand-binding domain of PPARδ and induces a conformational change, leading to the recruitment of coactivators and subsequent gene expression. This results in the activation of fatty acid oxidation pathways and the inhibition of lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been found to increase endurance and improve muscle recovery in animal models.
実験室実験の利点と制限
One advantage of using 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively activate PPARδ, which allows for the investigation of specific pathways involved in lipid metabolism. However, its potential use as a performance-enhancing drug in sports has led to its ban by the World Anti-Doping Agency, limiting its availability for research purposes.
将来の方向性
Future research on 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide could focus on its potential therapeutic use in metabolic and cardiovascular diseases, as well as its effects on exercise performance and muscle recovery. Additionally, further studies could investigate the long-term safety and potential side effects of this compound use.
合成法
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide involves several steps, including the condensation of 2-bromoacetic acid with 2-phenylethylamine, followed by the reaction with 3-hydroxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified by column chromatography and characterized by spectroscopic methods.
科学的研究の応用
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases, including obesity, diabetes, and cardiovascular disorders. It has been shown to increase the expression of genes involved in fatty acid metabolism and decrease the synthesis of triglycerides in the liver. Additionally, it has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
特性
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-18(10-9-14-5-2-1-3-6-14)17(21)15-7-4-8-16(20)13-15/h1-8,13,19-20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXDSIEEPEOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)